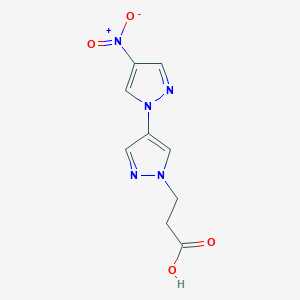
3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid is a compound that belongs to the class of nitropyrazoles It is characterized by the presence of a nitro group attached to a bipyrazole ring system, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the nitration of a bipyrazole precursor, followed by the introduction of the propanoic acid group. The reaction conditions typically involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the bipyrazole ring.
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
3-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized bipyrazole derivatives.
Scientific Research Applications
3-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nitropyrazole derivatives, which are of interest as energetic materials due to their high energy content and thermal stability.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Its derivatives may have potential as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, or induction of cell death. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its application in medicine or industry.
Comparison with Similar Compounds
3-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid can be compared with other similar compounds, such as:
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains a bipyrazole ring system with nitro groups, but it has different functional groups attached, leading to distinct chemical properties and applications.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a pyrazole ring with multiple nitro groups and a triazole moiety, making it a potent energetic material with high thermal stability.
The uniqueness of 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C9H9N5O4 |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C9H9N5O4/c15-9(16)1-2-12-5-7(3-10-12)13-6-8(4-11-13)14(17)18/h3-6H,1-2H2,(H,15,16) |
InChI Key |
CBOOQQXDKRJJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


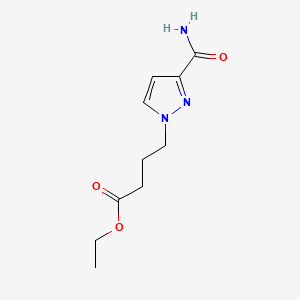
![3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10909526.png)
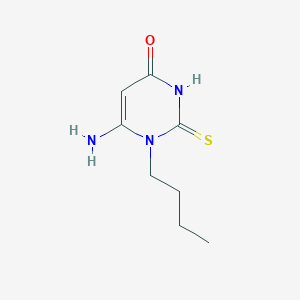
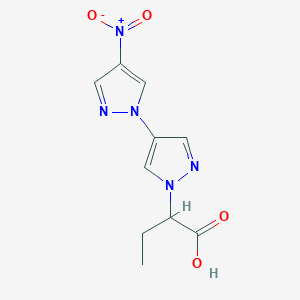
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B10909536.png)
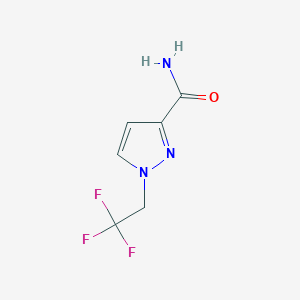
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10909568.png)
![Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909575.png)
![N-(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909582.png)
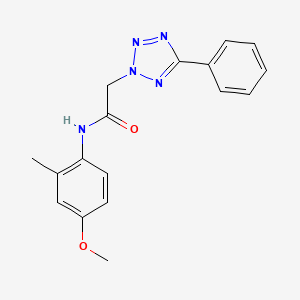
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10909599.png)
![7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10909606.png)
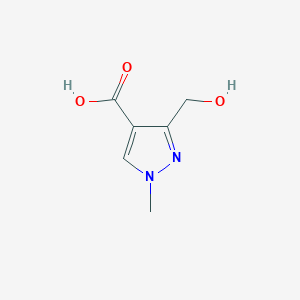
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10909617.png)
